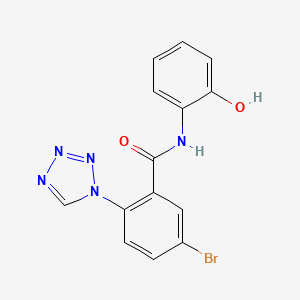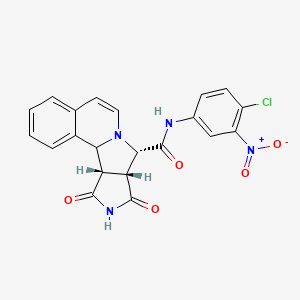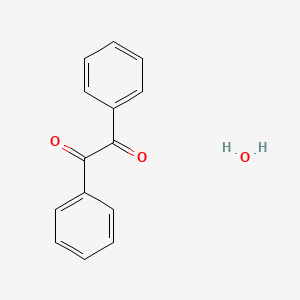
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.
Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in organic synthesis. Biology Medicine : Investigated for its potential pharmacological properties. Industry : Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the tetrazole ring.
N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the tetrazole ring in 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide makes it unique, potentially offering distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H10BrN5O2 |
|---|---|
Poids moléculaire |
360.17 g/mol |
Nom IUPAC |
5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22) |
Clé InChI |
QYWSOLLIPMABHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)


![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)


![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)

![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)

